![molecular formula C23H33NO3 B14002495 3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione CAS No. 74227-89-7](/img/structure/B14002495.png)
3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione is a chemical compound with the molecular formula C23H33NO3 and a molecular weight of 371.5139 daltons . This compound is known for its unique structure, which includes a naphthalene core substituted with a dodecylamino group and a hydroxyl group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione involves several steps. One common method includes the reaction of naphthalene-1,2-dione with dodecylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol, for several hours. The product is then purified using techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the naphthalene core to dihydronaphthalene derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione can be compared with other similar compounds, such as:
3-[(Dodecylamino)methyl]-4-hydroxybenzene-1,2-dione: This compound has a similar structure but with a benzene core instead of a naphthalene core.
3-[(Dodecylamino)methyl]-4-hydroxyanthracene-1,2-dione: This compound has an anthracene core, making it larger and potentially more reactive.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a dodecylamino group and a hydroxyl group on the naphthalene core, which confer distinct chemical and physical properties .
Properties
CAS No. |
74227-89-7 |
|---|---|
Molecular Formula |
C23H33NO3 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
3-[(dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C23H33NO3/c1-2-3-4-5-6-7-8-9-10-13-16-24-17-20-21(25)18-14-11-12-15-19(18)22(26)23(20)27/h11-12,14-15,24-25H,2-10,13,16-17H2,1H3 |
InChI Key |
VPLQNJKGRFBIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


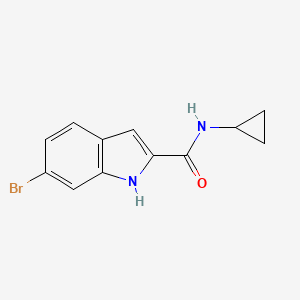
![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)
![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)
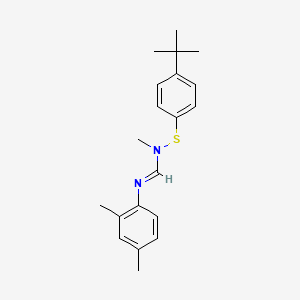
![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)
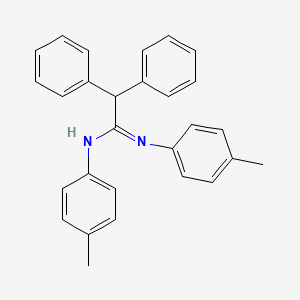
![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide](/img/structure/B14002452.png)
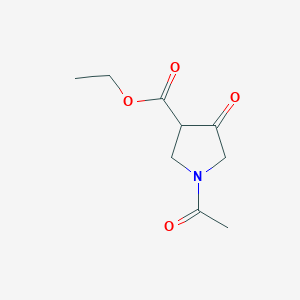
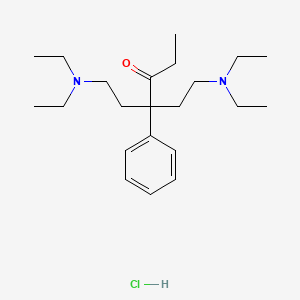

![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
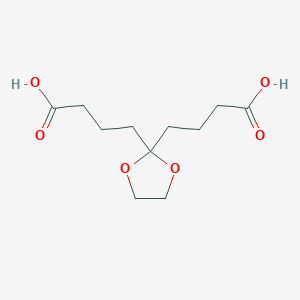
![2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14002494.png)
